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Compound of Interest

Compound Name: 2-(2-Chloroethyl)quinoline

Cat. No.: B15147119

An In-depth Technical Guide to 2-(2-
Chloroethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-(2-Chloroethyl)quinoline, a heterocyclic aromatic compound of
interest in medicinal chemistry and materials science. This document consolidates available
data on its structure, properties, synthesis, and potential applications, with a focus on providing
researchers with the necessary information for its further investigation and utilization.

Chemical Identity and Physical Properties

2-(2-Chloroethyl)quinoline is a derivative of quinoline, a bicyclic aromatic heterocycle. The
presence of a chloroethyl group at the 2-position of the quinoline ring imparts specific reactivity
and potential for further chemical modification.

Table 1: Physical and Chemical Properties of 2-(2-Chloroethyl)quinoline
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Property Value Source
Molecular Formula C11H10CIN [1]
Molecular Weight 191.66 g/mol [1]

CAS Number 6454-18-8

Appearance Not explicitly reported

Melting Point Not explicitly reported

Boiling Point Not explicitly reported

Solubility Not explicitly reported

Note: Experimental data for the melting point, boiling point, and solubility of 2-(2-
Chloroethyl)quinoline are not readily available in the surveyed literature. These properties are
expected to be influenced by the quinoline core and the chloroethyl substituent.

Spectral Characterization

Spectroscopic data is crucial for the identification and characterization of 2-(2-
Chloroethyl)quinoline. While a dedicated public repository of its spectra is not available, data
for the parent quinoline molecule and related derivatives can provide insights into the expected
spectral features.

Expected Spectral Data:

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons on the quinoline ring system and the two methylene groups of the chloroethyl side
chain. The chemical shifts will be influenced by the aromatic ring currents and the
electronegativity of the chlorine atom.

e 13C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline
ring and the two carbons of the chloroethyl group.

e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M*)
corresponding to the molecular weight of the compound, along with isotopic peaks due to the
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presence of chlorine. Fragmentation patterns may involve the loss of the chloroethyl side
chain or cleavage of the quinoline ring.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for C-H stretching and bending vibrations of the aromatic and aliphatic protons, as
well as C=C and C=N stretching vibrations of the quinoline ring. A C-ClI stretching vibration
from the chloroethyl group would also be expected.

Synthesis and Reactivity
Synthesis

A plausible synthetic route to 2-(2-Chloroethyl)quinoline involves the chlorination of 2-(2-
hydroxyethyl)quinoline. This transformation can typically be achieved using a variety of
chlorinating agents.

Experimental Protocol: Chlorination of 2-(2-hydroxyethyl)quinoline (General Procedure)
» Starting Material: 2-(2-hydroxyethyl)quinoline

o Reagent: Thionyl chloride (SOCI2) or a similar chlorinating agent (e.g., phosphorus
oxychloride, phosphorus pentachloride).

e Solvent: An inert solvent such as dichloromethane (DCM) or chloroform.

e Procedure:

[¢]

Dissolve 2-(2-hydroxyethyl)quinoline in the chosen inert solvent.
o Cool the solution in an ice bath.

o Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution.
The reaction is often exothermic.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for a specified period to ensure complete conversion.

o Monitor the reaction progress using a suitable analytical technique, such as Thin Layer
Chromatography (TLC).
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o Upon completion, quench the reaction by carefully adding it to ice-cold water or a
saturated sodium bicarbonate solution to neutralize any excess acid.

o Extract the product into an organic solvent.

o Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or
magnesium sulfate), and concentrate it under reduced pressure to obtain the crude
product.

o Purify the crude 2-(2-Chloroethyl)quinoline using a suitable method, such as column
chromatography or recrystallization.

Logical Workflow for Synthesis:

2-(2-hydroxyethyl)quinoline
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Caption: A generalized workflow for the synthesis of 2-(2-Chloroethyl)quinoline.

Reactivity

The chemical reactivity of 2-(2-Chloroethyl)quinoline is characterized by the properties of
both the quinoline ring and the chloroethyl substituent.
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e Quinoline Ring: The quinoline ring system is generally susceptible to electrophilic substitution
reactions, although the nitrogen atom deactivates the pyridine ring towards electrophilic
attack. Nucleophilic substitution reactions can occur, particularly at the 2- and 4-positions.

o 2-Chloroethyl Group: The primary chloride of the ethyl group is a good leaving group, making
this position susceptible to nucleophilic substitution reactions. This allows for the introduction
of a wide variety of functional groups, making 2-(2-Chloroethyl)quinoline a valuable
intermediate for the synthesis of more complex molecules.

Signaling Pathway of Potential Reactivity:

2-(2-Chloroethyl)quinoline
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Caption: Potential reaction pathways for 2-(2-Chloroethyl)quinoline.

Biological Activity and Potential Applications

While specific biological data for 2-(2-Chloroethyl)quinoline is limited, the broader class of
guinoline derivatives is well-known for a wide range of pharmacological activities.[2][3] These
include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The presence
of the reactive chloroethyl group in 2-(2-Chloroethyl)quinoline makes it a valuable scaffold for
the development of new therapeutic agents. It can serve as a building block for creating
libraries of compounds to be screened for various biological activities.

For instance, substituted quinoline derivatives have been investigated for their cytotoxic effects
against various cancer cell lines.

Potential Research Workflow for Biological Evaluation:
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Caption: A workflow for discovering new drug leads from 2-(2-Chloroethyl)quinoline.

Safety and Handling

Detailed toxicological data for 2-(2-Chloroethyl)quinoline is not available. As with any
chemical compound, it should be handled with appropriate safety precautions in a well-
ventilated laboratory environment. Personal protective equipment (PPE), including gloves,
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safety glasses, and a lab coat, should be worn. For more specific handling and safety
information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

2-(2-Chloroethyl)quinoline is a chemical compound with significant potential as a building
block in synthetic and medicinal chemistry. While comprehensive experimental data on its
physical and chemical properties are not yet fully documented in publicly accessible literature,
its structural features suggest a rich reactivity profile that can be exploited for the synthesis of a
diverse range of novel molecules. Further research is warranted to fully characterize this
compound and explore its potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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